

PLX51107 solubility and preparation for experiments

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Compound of Interest

Compound Name: PLX51107

Cat. No.: B610136

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Application Notes and Protocols for PLX51107

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX51107 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3][4][5] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating the expression of target genes, including key oncogenes like c-MYC.[6][7] **PLX51107** competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with chromatin and leading to the downregulation of target gene expression. This mechanism underlies its anti-proliferative and pro-apoptotic effects in various cancer models.[2][6]

These application notes provide detailed information on the solubility, preparation, and experimental use of **PLX51107** for both in vitro and in vivo studies.

Data Presentation

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₂ N ₄ O ₃	[5]
Molecular Weight	438.5 g/mol	[5]
CAS Number	1627929-55-8	[5]

Solubility

Solvent	Solubility	Comments	Source
DMSO	>50 mg/mL	Use fresh, anhydrous DMSO as it is hygroscopic.	[3][5]
Water	0.0316 mg/mL	Insoluble	[3]
Ethanol	Insoluble	---	[3]

Binding Affinities (Kd)

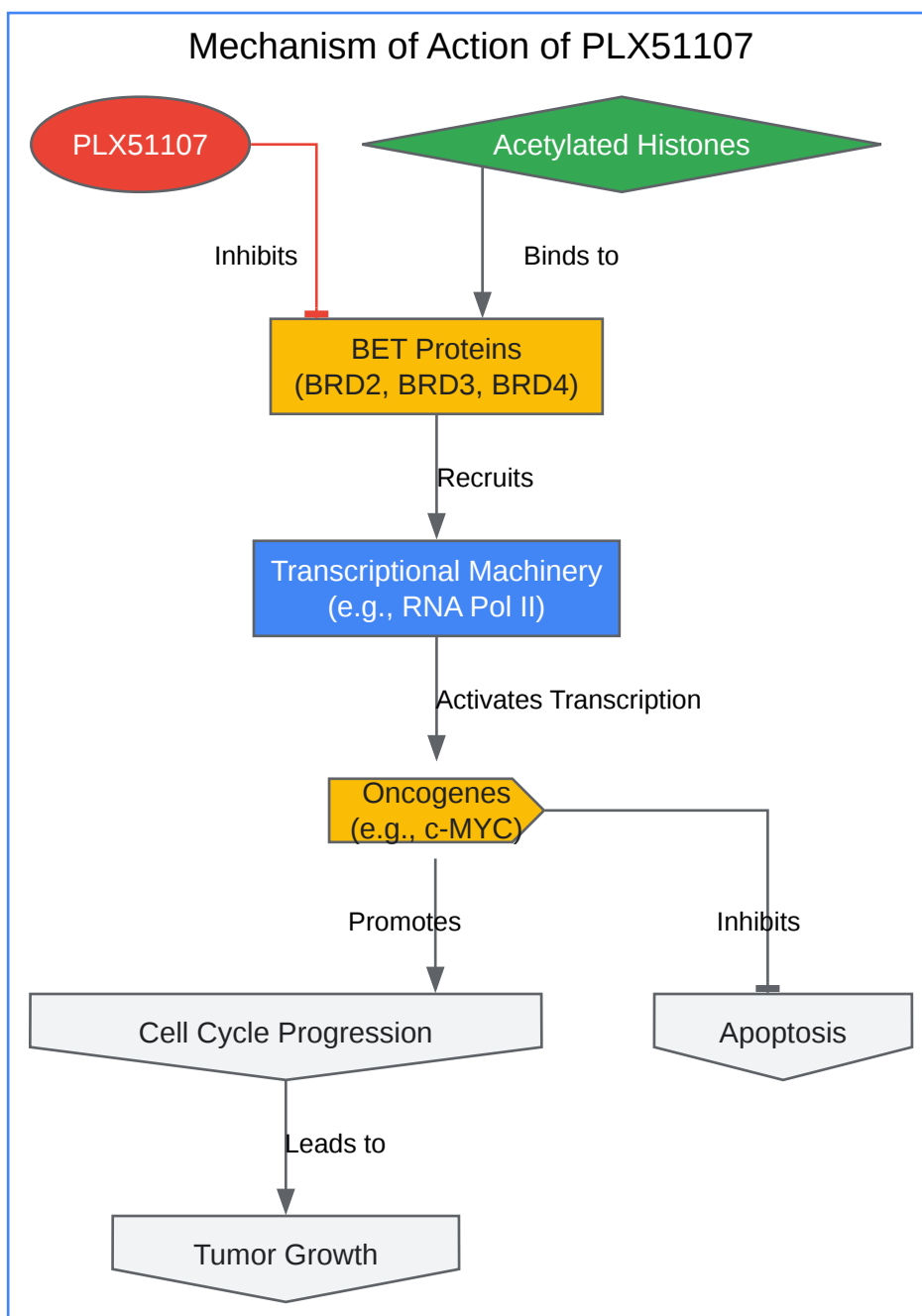
PLX51107 exhibits a modest preference for the first bromodomain (BD1) over the second (BD2) within each BET protein.[1]

Target	Kd (nM)	Source
BRD2-BD1	1.6	[1] [2] [5]
BRD3-BD1	2.1	[1] [2] [5]
BRD4-BD1	1.7	[1] [2] [5]
BRDT-BD1	5	[1] [2] [5]
BRD2-BD2	5.9	[1] [2] [5]
BRD3-BD2	6.2	[1] [2] [5]
BRD4-BD2	6.1	[1] [2] [5]
BRDT-BD2	120	[1] [2] [5]
CBP	~100	[1] [2] [5]
EP300 (p300)	~100	[1] [2] [5]

In Vitro Efficacy (IC50)

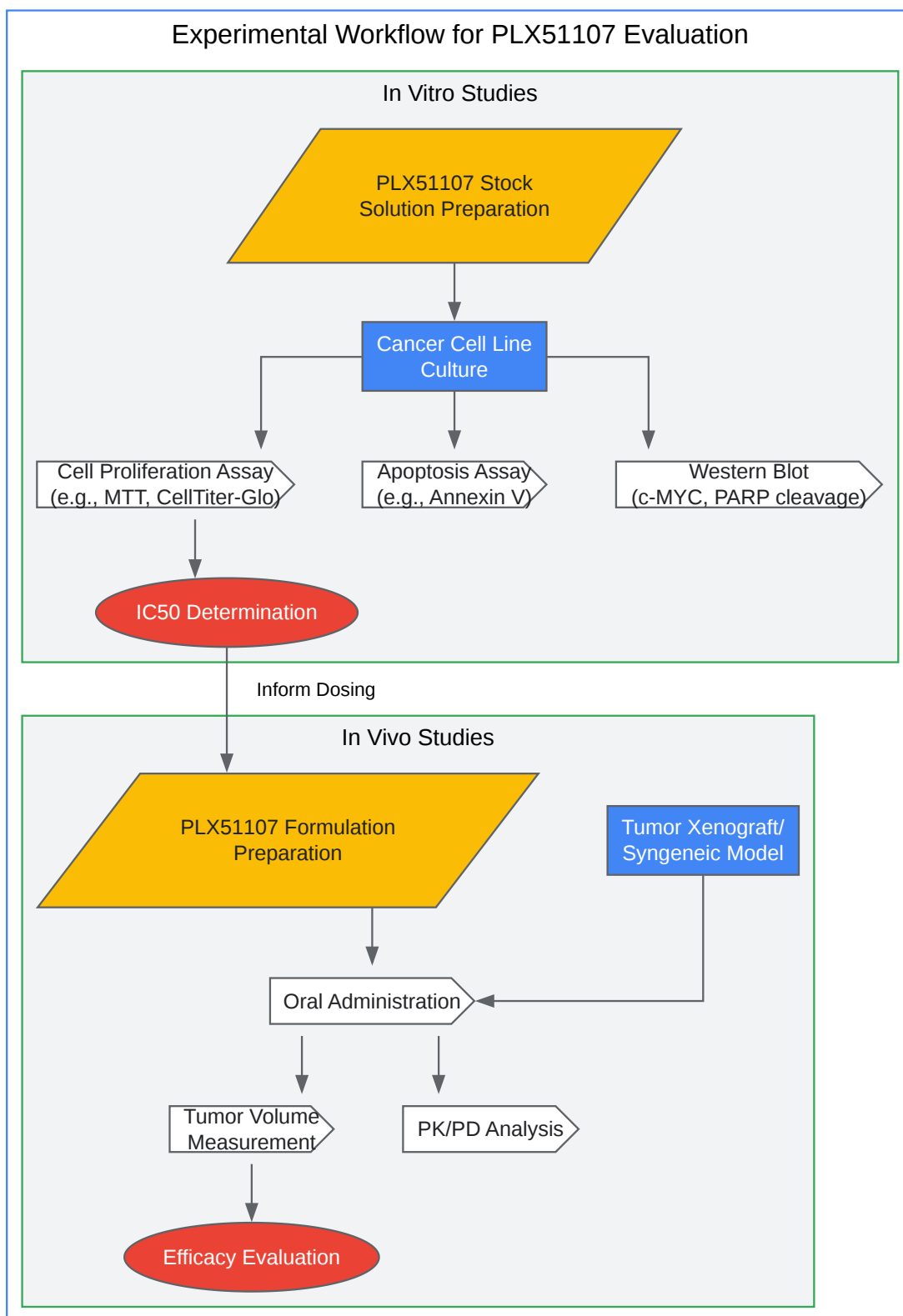
Cell Line	Histologic Type	IC50 (μM)	Source
CCRF-CEM	Leukemia, acute lymphoblastic	0.020	[8]
MV4-11	Acute Myeloid Leukemia	0.17	[4]
OCI-AML3	Acute Myeloid Leukemia	0.2	[4]
Kasumi-1	Acute Myeloid Leukemia	0.2	[4]
MOLM-13	Acute Myeloid Leukemia	1.8	[4]
MEC-1	Chronic Lymphocytic Leukemia	<1 (qualitative)	[1]
OCI-LY1	Diffuse Large B-cell Lymphoma	<1 (qualitative)	[1]

Signaling Pathway and Experimental Workflow



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PLX51107 Mechanism of Action



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PLX51107 Experimental Workflow

Experimental Protocols

In Vitro Experiments: Preparation of PLX51107 Stock and Working Solutions

Materials:

- **PLX51107** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile cell culture medium
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

- Stock Solution Preparation (10 mM):
 - Allow the **PLX51107** powder to equilibrate to room temperature before opening the vial.
 - Aseptically weigh the required amount of **PLX51107** powder.
 - To prepare a 10 mM stock solution, dissolve 4.385 mg of **PLX51107** in 1 mL of anhydrous DMSO.
 - Vortex thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.
 - Visually inspect the solution to ensure it is clear and free of particulates.
- Storage of Stock Solution:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[2]
- Preparation of Working Solutions:
 - On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
 - Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the drug-treated samples.
 - Vortex each dilution gently before adding to the cell cultures.

In Vivo Experiments: Preparation of PLX51107 Formulations for Oral Administration

PLX51107 has a short half-life in rodents (<3 hours), which should be considered in the design of in vivo studies.[3] The following are examples of formulations that can be used for oral administration (e.g., oral gavage). It is recommended to prepare these formulations fresh daily.

Formulation 1: PEG300, Tween-80, and Saline

Materials:

- **PLX51107** powder
- Anhydrous DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)

- Sterile tubes
- Vortex mixer

Protocol:

- Prepare a concentrated stock solution of **PLX51107** in DMSO. For example, 25 mg/mL.[\[2\]](#)
- To prepare a 1 mL final dosing solution, sequentially add the following, mixing thoroughly after each addition:
 - 100 μ L of the 25 mg/mL **PLX51107** in DMSO stock solution.[\[2\]](#)
 - 400 μ L of PEG300.[\[2\]](#)
 - 50 μ L of Tween-80.[\[2\]](#)
 - 450 μ L of sterile saline.[\[2\]](#)
- Vortex the final solution until it is a clear and homogenous suspension.

Formulation 2: Corn Oil

Materials:

- **PLX51107** powder
- Anhydrous DMSO
- Corn oil
- Sterile tubes
- Vortex mixer

Protocol:

- Prepare a clear stock solution of **PLX51107** in DMSO. For instance, 11 mg/mL.[\[3\]](#)

- To prepare a 1 mL final dosing solution, add 50 μ L of the 11 mg/mL **PLX51107** in DMSO stock solution to 950 μ L of corn oil.[3]
- Vortex thoroughly to ensure a uniform suspension.

Formulation 3: SBE- β -CD in Saline

Materials:

- **PLX51107** powder
- Anhydrous DMSO
- 20% (w/v) Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in sterile saline
- Sterile tubes
- Vortex mixer

Protocol:

- Prepare a concentrated stock solution of **PLX51107** in DMSO.
- To prepare the final dosing solution, add 10% (v/v) of the **PLX51107** in DMSO stock solution to 90% (v/v) of the 20% SBE- β -CD in saline solution.[2]
- Vortex until the solution is clear.

Concluding Remarks

PLX51107 is a valuable tool for investigating the role of BET proteins in cancer and other diseases. The protocols and data provided in these application notes are intended to serve as a guide for researchers. It is recommended that individual laboratories optimize these protocols for their specific experimental systems and cell lines. Careful attention to solubility and formulation is critical for obtaining reproducible and reliable results in both in vitro and in vivo studies.

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